N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide
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Overview
Description
“N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide” is a chemical compound with the molecular formula C13H24Cl2N4. It is intended for research use only and not for human or veterinary use .
Synthesis Analysis
The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular weight of the compound is 307.26. The molecules of this compound were found to have molecular weights less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Chemical Reactions Analysis
The compound is part of a series of derivatives that were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H24Cl2N4 and a molecular weight of 307.26.Scientific Research Applications
Cardiovascular Research
EN300-7445642: has been explored for its potential in cardiovascular drug development. The pyridazinone moiety, a core structure in this compound, is known for its cardiovascular properties . Researchers have utilized this compound in the synthesis of derivatives that may act as vasodilators , antihypertensive agents , or antiplatelet compounds . These applications are crucial in the management of heart diseases and conditions like hypertension and thrombosis.
Antimicrobial and Antitubercular Activity
The compound’s derivatives have shown promising results as antimicrobial and antitubercular agents . This is particularly significant given the rising concern over antibiotic resistance. The compound could be a starting point for the development of new drugs that can combat resistant strains of bacteria and tuberculosis.
Analgesic and Anti-inflammatory Applications
EN300-7445642: is also being studied for its analgesic and anti-inflammatory effects . This is important for the development of new pain relievers and anti-inflammatory medications, which could help patients suffering from chronic pain conditions like arthritis.
Antidiabetic Potential
Research into the antidiabetic potential of EN300-7445642 is ongoing . The compound could contribute to the creation of new treatments for diabetes, a disease that affects millions worldwide and requires better management solutions.
Anticancer Research
The pyridazinone core of EN300-7445642 has been associated with anticancer activity . This suggests that the compound could be used in the synthesis of new chemotherapeutic agents, offering hope for more effective cancer treatments.
Neurological Disorders
There is interest in the application of EN300-7445642 in the treatment of neurological disorders . Its derivatives could potentially be used to manage conditions such as depression, anxiety, and epilepsy, contributing to the field of neuropsychiatric medication.
Bronchodilatory and Anti-allergic Effects
The compound has shown potential in the development of bronchodilators and anti-allergic medications . This could be particularly beneficial for individuals suffering from respiratory conditions like asthma and allergic reactions.
Agrochemical Applications
Lastly, EN300-7445642 has applications in the field of agrochemicals . Its derivatives could be used to develop new pesticides or herbicides, contributing to agricultural productivity and pest management.
Safety and Hazards
Future Directions
The compound is part of a series of novel derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity . The results indicate that these compounds are non-toxic to human cells and their molecular interactions in docking studies reveal their suitability for further development . This suggests potential future directions in the development of new and effective anti-TB drugs .
properties
IUPAC Name |
N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4.BrH/c1-11(2)14-10-12-5-8-17(9-6-12)13-4-3-7-15-16-13;/h3-4,7,11-12,14H,5-6,8-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZJBINCHSUZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C2=NN=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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